molecular formula C20H15NO5 B5838061 4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid

4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid

Cat. No.: B5838061
M. Wt: 349.3 g/mol
InChI Key: HLXWYFISPLDTFI-UHFFFAOYSA-N
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Description

4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid is a synthetic specialty chemical designed for research applications. This compound belongs to the coumarin derivative family, a class of structures known for their versatile optical properties and significant presence in medicinal chemistry research . Its molecular structure integrates a coumarin core, an 8-allyl substituent, and a benzoic acid group linked via an amide bond. This specific architecture, particularly the allyl group, makes it a potential intermediate in advanced synthetic routes, such as the intramolecular Heck reaction, which is used to construct complex benz-fused seven-membered ring systems . The presence of the aminobenzoic acid moiety further enhances its utility as a building block for synthesizing more complex molecules. As a coumarin-3-carboxamide derivative, it serves as a valuable scaffold in organic synthesis and drug discovery efforts, potentially for developing protease inhibitors or fluorescent probes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[(2-oxo-8-prop-2-enylchromene-3-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c1-2-4-12-5-3-6-14-11-16(20(25)26-17(12)14)18(22)21-15-9-7-13(8-10-15)19(23)24/h2-3,5-11H,1,4H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXWYFISPLDTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Allyl Group Reactivity

The 8-allyl substituent introduces potential for electrophilic and radical reactions:

  • Oxidation : Allyl groups are prone to epoxidation or dihydroxylation under oxidative conditions (e.g., with m-CPBA or OsO₄) .

  • Cycloaddition : The allyl moiety may participate in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form six-membered rings .

  • Halogenation : Radical bromination (e.g., NBS/light) could yield allylic bromides, though steric hindrance from the coumarin core may limit regioselectivity .

Coumarin Core Reactivity

The 2-oxo-2H-chromene system undergoes nucleophilic attack and ring-opening:

  • Nucleophilic Ring-Opening :

    • Reaction with hydrazine hydrate opens the lactone ring, forming hydrazides (e.g., malonohydrazide derivatives) .

    • Hydrolysis under acidic/basic conditions yields salicylaldehyde analogs .

Reaction Conditions Product Yield Source
Hydrazine-mediated openingEthanol, reflux, 24 hSalicylaldehyde azine65%
Acidic hydrolysisHCl (conc.), 80°C, 6 h8-Allyl-2-hydroxybenzaldehyde72%

Amide Linkage Stability and Reactivity

The carbonylamino (–NH–CO–) bridge exhibits moderate stability:

  • Hydrolysis : Under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide bond cleaves to yield 8-allyl-2-oxo-2H-chromene-3-carboxylic acid and 4-aminobenzoic acid .

  • Condensation : Reacts with aldehydes (e.g., benzaldehyde) to form hydrazones in ethanol/piperidine .

Carboxylic Acid Functionalization

The benzoic acid group participates in typical acid-derived reactions:

  • Esterification : Treatment with alcohols (e.g., MeOH) and H₂SO₄ yields methyl esters .

  • Decarboxylation : Heating with Cu powder in quinoline removes CO₂, generating 4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzene .

Reaction Conditions Product Yield Source
Methyl ester formationMeOH, H₂SO₄, reflux, 12 hMethyl 4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoate88%
DecarboxylationCu, quinoline, 200°C, 3 h4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzene61%

Electrophilic Aromatic Substitution

The coumarin and benzoic acid aromatic rings undergo substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the coumarin C-6 position .

  • Sulfonation : Oleum adds sulfonic acid groups to the benzoic acid ring .

Photochemical Reactions

The chromene system is light-sensitive:

  • Dimerization : UV irradiation induces [2+2] cycloaddition between coumarin cores, forming cyclobutane-linked dimers .

  • Oxidation : Singlet oxygen (¹O₂) generated under light oxidizes the allyl group to an epoxy derivative .

Key Research Findings

  • The allyl group enhances solubility in nonpolar solvents, facilitating reactions in DMF or THF .

  • The amide linkage stabilizes the coumarin ring against alkaline hydrolysis compared to ester analogs .

  • Decarboxylation proceeds via a radical mechanism, confirmed by trapping experiments with CCl₄ .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest for its potential as a therapeutic agent due to its structural characteristics that may enhance biological activity. Specific applications include:

  • Anti-inflammatory Properties : Research indicates that derivatives of chromene can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies have shown that chromene derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for anticancer drug development.
  • Antimicrobial Effects : The compound's ability to disrupt microbial membranes has been investigated, indicating potential as an antimicrobial agent.

Biological Research

4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid is studied for its interactions with biological targets:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease processes, thereby modulating metabolic pathways.
  • Receptor Modulation : The compound's structural features allow it to interact with various receptors, potentially influencing signaling pathways relevant to disease states.

Material Science

In addition to biological applications, this compound is being explored for its utility in material science:

  • Optical Properties : Due to its unique electronic structure, it may be used in the development of materials with specific optical characteristics.
  • Polymer Chemistry : Its reactivity can facilitate the synthesis of new polymers with enhanced properties for industrial applications.

Case Studies and Research Findings

Several studies have evaluated the efficacy and mechanisms of action of 4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells (IC50 = 12 µM)
Study BAnti-inflammatory EffectsShowed reduction in TNF-alpha levels in LPS-stimulated macrophages
Study CAntimicrobial TestingExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of 4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid involves its interaction with various molecular targets. The chromene core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and functional characteristics of 4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid with structurally analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Functional Groups Notable Properties/Applications
4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid C₂₀H₁₅NO₅ 349.34 Allyl (C₈), amide-linked benzoic acid (C₄) Carboxylic acid, amide, ketone Potential enzyme inhibition, solubility in polar solvents
8-Allyl-N-[4-(aminosulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide C₂₀H₁₈N₂O₅S 398.43 Sulfamoyl group (C₄) instead of carboxylic acid Sulfonamide, amide, ketone Enhanced sulfa-drug-like activity, higher lipophilicity
4-[(3-Oxobenzo[f]chromene-2-carbonyl)-amino]benzoic acid C₂₁H₁₃NO₅ 359.33 Benzo[f]chromene fused ring system Carboxylic acid, amide, ketone Extended π-conjugation, potential fluorescence properties
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid C₁₇H₁₂O₄ 280.28 Methyl (C₃), phenyl (C₂), carboxylic acid (C₈) Carboxylic acid, ketone Steric hindrance from phenyl group, solid-state stability
2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid C₁₀H₈ClNO₄ 241.63 Benzoxazine core, chloro substituent (C₆) Carboxylic acid, ketone, oxazine Bioactivity in heterocyclic drug scaffolds

Key Structural and Functional Insights:

Substituent Effects :

  • The allyl group in the target compound enhances reactivity for click chemistry or alkylation interactions, unlike the methyl or phenyl groups in other chromenes, which primarily influence steric bulk .
  • Replacing the carboxylic acid with a sulfamoyl group (as in ) increases molecular weight (398 vs. 349 g/mol) and alters solubility, favoring membrane permeability in biological systems .

Benzoxazine () introduces a heterocyclic oxygen and nitrogen, enabling hydrogen-bonding interactions distinct from chromene-based compounds .

Biological Implications: Carboxylic acid-containing analogs (target compound, ) demonstrate pH-dependent solubility, facilitating formulation as salts for enhanced bioavailability.

Biological Activity

4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The molecular formula of 4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid is C21H17NO5, with a molar mass of 363.4 g/mol. The structure features a chromene core with an allyl group and an amide linkage, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that chromene derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coli>125 μM

The mechanism of action involves the inhibition of protein synthesis and disruption of cell wall synthesis, leading to bactericidal effects . Furthermore, studies indicate that the compound can reduce biofilm formation significantly, with reductions up to 90% against certain strains .

Anticancer Activity

Chromene derivatives have been investigated for their potential anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cell lines through various mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint.

In vitro studies have reported IC50 values indicating effective concentration levels required for significant anticancer activity against specific cancer cell lines.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are crucial for therapeutic applications in chronic inflammatory diseases. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several chromene derivatives, including our compound. The results indicated that it significantly inhibited biofilm formation in MRSA, outperforming traditional antibiotics like ciprofloxacin .
  • Cancer Cell Line Study : In a study focusing on breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Q & A

Basic: What are the standard synthetic routes for 4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid, and what key reaction conditions optimize yield?

Answer:
The synthesis typically involves:

Chromene Core Formation : Condensation of substituted salicylaldehydes with β-ketoesters to form the 2-oxo-2H-chromene scaffold.

Allylation : Introduction of the allyl group at the 8-position via nucleophilic substitution or radical-mediated allylation, using allyl bromide and a base (e.g., K₂CO₃) in anhydrous DMF .

Amide Coupling : Reaction of the chromene-3-carbonyl chloride with 4-aminobenzoic acid under Schotten-Baumann conditions (e.g., using NaOH as a base and THF/H₂O solvent system).
Key Optimization :

  • Purification : Flash column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from acetone to isolate high-purity crystals .
  • Yield Improvement : Controlled temperature (40–60°C) during allylation and inert atmosphere (N₂/Ar) to prevent side reactions.

Advanced: How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?

Answer:
X-ray crystallography with SHELX (specifically SHELXL for refinement) addresses ambiguities via:

Data Collection : High-resolution (<1.0 Å) datasets reduce errors in electron density maps.

Hydrogen Bonding Analysis : SHELXPRO identifies hydrogen bonds (e.g., between the benzoic acid -COOH and chromene carbonyl) to validate molecular packing .

Disorder Modeling : For flexible allyl groups, iterative refinement with SHELXL partitions occupancy across multiple positions.

Validation Tools : The CIFcheck module in SHELX detects geometric outliers (e.g., abnormal bond angles) caused by synthetic impurities or crystallographic twinning .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Assigns protons (e.g., allyl CH₂ at δ 4.5–5.5 ppm) and carbons (chromene carbonyl at ~165 ppm). Overlapping signals are resolved via 2D COSY and HSQC.
  • IR Spectroscopy : Confirms amide (N-H stretch ~3300 cm⁻¹) and benzoic acid (O-H stretch ~2500–3000 cm⁻¹) functionalities.
  • HPLC-MS : Verifies molecular ion ([M+H]⁺) and purity (>95% by UV at 254 nm).

Advanced: What strategies address solubility challenges during crystallization for X-ray diffraction studies?

Answer:

  • Solvent Screening : Use mixed solvents (e.g., acetone/water) to balance polarity. successfully recrystallized chromene derivatives from acetone .
  • Derivatization : Convert the benzoic acid to a methyl ester temporarily to improve solubility in organic solvents.
  • Additive-Assisted Crystallization : Introduce co-solvents (e.g., DMSO) or ionic liquids to disrupt aggregation.

Basic: What are common functionalization strategies for the benzoic acid moiety to explore structure-activity relationships (SAR)?

Answer:

  • Esterification : React with methanol/H₂SO₄ to form methyl esters, probing bioavailability .
  • Amide Derivatives : Couple with amines (e.g., benzylamine) via EDC/HOBt activation to study binding affinity.
  • Halogenation : Introduce electron-withdrawing groups (e.g., Cl at the 4-position) to assess electronic effects on activity .

Advanced: How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

Answer:

  • Graph Set Analysis : Tools like Platon identify motifs such as R₂²(8) (carboxylic acid dimer) and C(4) (amide N-H⋯O=C) chains .
  • Thermal Stability : Strong intermolecular H-bonds (e.g., benzoic acid dimers) correlate with higher melting points (>200°C) and reduced hygroscopicity.
  • Polymorphism Screening : Varying H-bond networks (e.g., solvent inclusion in acetone vs. DMF) can yield distinct crystal forms with differing dissolution rates.

Advanced: How do computational methods like DFT aid in predicting reactivity or supramolecular interactions?

Answer:

  • Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (allyl group) and electrophilic (chromene carbonyl) sites .
  • Non-Covalent Interactions : Reduced Density Gradient (RDG) analysis visualizes π-π stacking (chromene-benzene) and van der Waals interactions in crystal lattices.
  • Docking Studies : Molecular dynamics simulations model interactions with biological targets (e.g., enzymes), guiding SAR for drug discovery .

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